molecular formula C5H9NO5 B170321 2,2-Dimethyl-3-(nitrooxy)propanoic acid CAS No. 130432-36-9

2,2-Dimethyl-3-(nitrooxy)propanoic acid

Cat. No.: B170321
CAS No.: 130432-36-9
M. Wt: 163.13 g/mol
InChI Key: AOADQMBSEJVBHG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic compound with the chemical formula C5H9NO5 This compound is characterized by the presence of a nitrooxy group attached to a propanoic acid backbone, with two methyl groups at the second carbon position

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-(nitrooxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methanogenic enzymes, where it acts as an inhibitor. This compound has been shown to decrease methane production in rumen methanogenesis by inhibiting the growth of methanogens without affecting the abundance of bacteria, anaerobic fungi, or protozoa . The nature of these interactions involves the nitrooxy functional group, which is crucial for its inhibitory activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to reduce the acetate:propionate ratio while increasing hydrogen production in rumen fermentation . This indicates its potential impact on metabolic pathways and energy production within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with methanogenic enzymes. The compound binds to these enzymes, inhibiting their activity and thereby reducing methane production . This inhibition is primarily due to the presence of the nitrooxy functional group, which interferes with the enzyme’s active site. Additionally, this compound may also affect gene expression related to methanogenesis, further contributing to its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on methanogenesis can vary depending on the duration of exposure. Long-term studies have shown that while the compound remains effective in reducing methane production, its impact on other microbial populations may diminish over time . This suggests that the compound’s stability and degradation play a role in its long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces methane production without causing adverse effects. At higher doses, it may lead to toxic effects and negatively impact animal health . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired inhibitory effects on methanogenesis without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to methane production. It interacts with enzymes such as methyl-coenzyme M reductase, which is crucial for the final step of methane biosynthesis . By inhibiting this enzyme, the compound disrupts the metabolic flux, leading to a reduction in methane production. Additionally, it may also affect other metabolic pathways by altering the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches the appropriate sites to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid typically involves the nitration of 2,2-dimethylpropanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitrooxy group. Common reagents used in this process include nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(nitrooxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitrooxy group to an amino group.

    Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(nitrooxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide
  • Nitroglycerin

Comparison

2,2-Dimethyl-3-(nitrooxy)propanoic acid is unique due to its specific structural features, such as the presence of two methyl groups at the second carbon position. This structural difference can influence its reactivity and interaction with biological targets compared to other nitrooxy compounds like N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide and nitroglycerin. These differences make it a valuable compound for specific applications where its unique properties are advantageous.

Properties

IUPAC Name

2,2-dimethyl-3-nitrooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c1-5(2,4(7)8)3-11-6(9)10/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOADQMBSEJVBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437971
Record name 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130432-36-9
Record name 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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